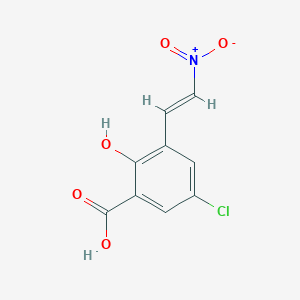
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitroethenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid typically involves the nitration of 5-Chloro-2-hydroxybenzoic acid followed by the introduction of the nitroethenyl group. The process begins with the chlorination of salicylic acid to produce 5-Chloro-2-hydroxybenzoic acid. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position. The final step involves the condensation of the nitro group with an appropriate aldehyde to form the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzaldehyde or this compound.
Reduction: Formation of 5-Chloro-2-hydroxy-3-((E)-2-aminoethenyl)benzoic acid.
Substitution: Formation of 5-Amino-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid or 5-Thio-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid.
科学的研究の応用
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and chlorine groups contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-3-((E)-2-nitroethenyl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-((E)-2-nitroethenyl)benzoic acid: Lacks the hydroxyl group, impacting its solubility and reactivity.
Uniqueness
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid is unique due to the presence of all three functional groups (chlorine, hydroxyl, and nitroethenyl), which contribute to its distinct chemical and biological properties
特性
CAS番号 |
111870-28-1 |
|---|---|
分子式 |
C9H6ClNO5 |
分子量 |
243.60 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-3-[(E)-2-nitroethenyl]benzoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-3-5(1-2-11(15)16)8(12)7(4-6)9(13)14/h1-4,12H,(H,13,14)/b2-1+ |
InChIキー |
YGPTYDDNIZOMFL-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C(=C1/C=C/[N+](=O)[O-])O)C(=O)O)Cl |
正規SMILES |
C1=C(C=C(C(=C1C=C[N+](=O)[O-])O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


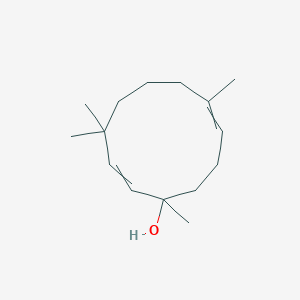
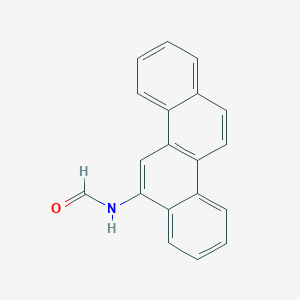

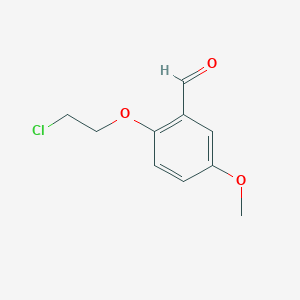
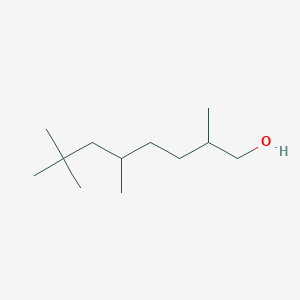
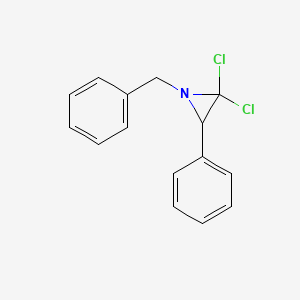
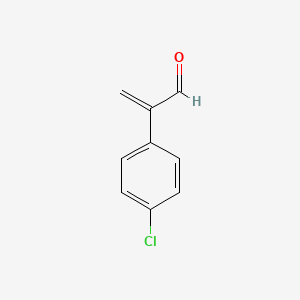

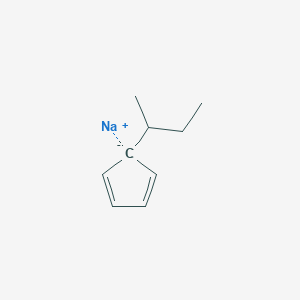
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
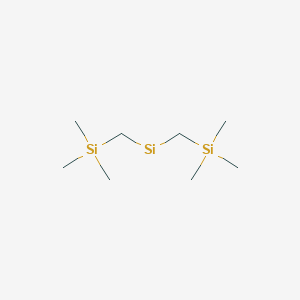
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)

